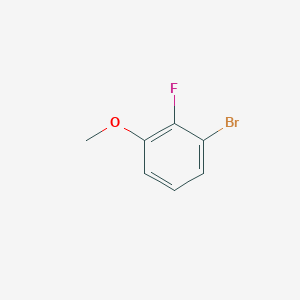

3-Bromo-2-Fluoroanisole

Description

3-Bromo-2-fluoroanisole (CAS: 295376-21-5) is a halogenated aromatic ether with the molecular formula C₇H₆BrFO and a molecular weight of 205.03 g/mol . It is structurally characterized by a methoxy group (-OCH₃) at position 1, a fluorine atom at position 2, and a bromine atom at position 3 on the benzene ring. This compound is primarily utilized as a pharmaceutical intermediate, serving as a critical building block in synthesizing bioactive molecules, including kinase inhibitors and fluorinated drug candidates . Its reactivity stems from the electron-withdrawing effects of fluorine and bromine, which modulate the aromatic ring’s electronic properties, facilitating regioselective substitution reactions.

Properties

IUPAC Name |

1-bromo-2-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVPQAWBFVANTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599566 | |

| Record name | 1-Bromo-2-fluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295376-21-5 | |

| Record name | 1-Bromo-2-fluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-Fluoroanisole can be synthesized through various methods. One common approach involves the bromination of 2-fluoroanisole using bromine or a brominating agent under controlled conditions. The reaction typically takes place in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-Fluoroanisole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.

Major Products Formed:

Substitution Products: Depending on the substituents introduced, various derivatives of this compound can be synthesized.

Coupling Products: Biaryl compounds are commonly formed through coupling reactions.

Scientific Research Applications

Synthetic Chemistry

3-Bromo-2-fluoroanisole serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its halogenated structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Key Applications:

- Pharmaceutical Development: It is utilized in the synthesis of compounds with potential therapeutic effects, particularly in the development of anti-cancer agents. The presence of bromine and fluorine can enhance biological activity and selectivity.

- Agrochemical Synthesis: The compound is involved in creating new agrochemicals that can improve crop yield and pest resistance.

Case Study:

A study demonstrated the utility of this compound in synthesizing novel anti-cancer compounds through electrophilic substitution reactions, leading to derivatives that exhibited significant cytotoxicity against cancer cell lines .

Material Science

In material science, this compound is employed in the development of advanced materials, including polymers and coatings. Its unique chemical properties enhance material performance, particularly in electronic applications.

Key Applications:

- Polymer Chemistry: It acts as a monomer or comonomer in polymerization reactions, contributing to the creation of specialty polymers with tailored properties.

- Coatings: The compound's stability and reactivity make it suitable for formulating protective coatings that require specific surface characteristics.

Case Study:

Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it ideal for high-performance applications .

Biological Research

The compound is also significant in biological research, where it is used to investigate its effects on various biological systems. Its halogenated nature may influence its interactions with biomolecules.

Key Applications:

- Therapeutic Agent Discovery: Studies focus on the compound's potential as a lead compound for developing new drugs targeting specific biological pathways.

- Biological Activity Assessment: Researchers explore the compound's pharmacological properties through structure-activity relationship studies.

Case Study:

In one study, this compound was tested for its inhibitory effects on specific enzymes involved in cancer progression, revealing promising results that warrant further investigation into its therapeutic potential .

Environmental Science

In environmental science, this compound is studied for its behavior in ecosystems and its role in environmental degradation processes. Understanding the environmental fate of halogenated compounds is crucial for assessing their ecological impact.

Key Applications:

- Environmental Impact Studies: The compound is used to model the degradation pathways of halogenated organic compounds in various environmental settings.

- Toxicity Assessments: Research evaluates the toxicity of this compound to aquatic organisms, contributing to risk assessments for environmental safety.

Case Study:

A study investigated the degradation rates of this compound under various environmental conditions, providing insights into its persistence and potential ecological risks .

Mechanism of Action

The mechanism of action of 3-Bromo-2-Fluoroanisole involves its interaction with specific molecular targets and pathwaysIn coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed processes, facilitating the synthesis of biaryl compounds .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Reactivity and Electronic Effects

Substituent Position Influence :

- In This compound , the meta-positioned bromine (C3) and ortho-positioned fluorine (C2) create a steric and electronic environment favoring nucleophilic aromatic substitution at the bromine site. This contrasts with 4-bromo-2-fluoroanisole , where the para-bromine is less sterically hindered, enabling faster reaction kinetics in cross-coupling reactions .

- The trifluoromethyl group in 4-bromo-2-(trifluoromethyl)anisole (CAS: 1514-11-0) significantly enhances the compound’s electron-withdrawing capacity, making it resistant to oxidation and suitable for high-temperature applications .

Fluorine vs. Trifluoromethoxy Groups :

- Fluorine’s strong electronegativity in this compound increases the ring’s electrophilicity, while the trifluoromethoxy group in 3-bromo-5-(trifluoromethoxy)anisole (CAS: 1330750-28-1) introduces both steric bulk and enhanced lipophilicity, broadening its utility in medicinal chemistry .

Biological Activity

3-Bromo-2-fluoroanisole (C7H6BrF) is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure:

- Formula: C7H6BrF

- Molecular Weight: 201.03 g/mol

- Appearance: Colorless to light yellow liquid

This compound's biological activity primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The presence of both bromine and fluorine atoms significantly influences its reactivity and interaction profiles:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, which may lead to the formation of biologically active derivatives.

- Electrophilic Reactions: The fluorine atom can enhance the electrophilic character of the compound, making it a potential candidate for reactions involving electron-rich substrates .

Medicinal Chemistry

Research indicates that compounds with similar halogenated aromatic structures exhibit diverse pharmacological activities, including anti-cancer properties. For instance, halogenated anisoles have been studied for their potential in targeting cancer cell lines, suggesting that this compound may possess similar therapeutic effects .

Case Studies

-

Anti-Cancer Activity:

- A study evaluated various halogenated compounds for their cytotoxic effects against human cancer cell lines. Preliminary findings indicated that derivatives of halogenated anisoles demonstrated significant anti-proliferative activity against HCT116 colon cancer cells .

- In vitro assays revealed that this compound could inhibit cell growth, potentially through mechanisms involving apoptosis or cell cycle arrest.

- Toxicological Studies:

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-Bromo-4-Fluoroanisole | Bromine at position 3 and fluorine at 4 | Different substitution pattern affects reactivity |

| 4-Bromo-2-Fluoroanisole | Bromine at position 4 and fluorine at 2 | Altered electronic properties due to substitution |

| 3-Chloro-2-Fluoroanisole | Chlorine at position 3 and fluorine at 2 | Varying reactivity compared to brominated analogs |

Research Findings

Recent studies have highlighted the versatility of this compound in organic synthesis. It serves as a valuable intermediate in the preparation of more complex molecules used in pharmaceuticals and agrochemicals. The compound's unique reactivity profile allows for various synthetic applications, including:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.